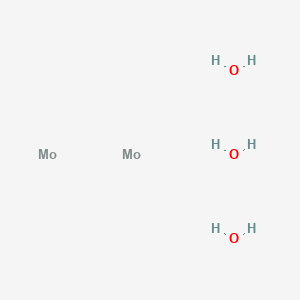Molybdenum oxide (Mo2O3)
CAS No.: 1313-29-7
Cat. No.: VC17020109
Molecular Formula: H6Mo2O3
Molecular Weight: 245.9 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1313-29-7 |
|---|---|
| Molecular Formula | H6Mo2O3 |
| Molecular Weight | 245.9 g/mol |
| IUPAC Name | molybdenum;trihydrate |
| Standard InChI | InChI=1S/2Mo.3H2O/h;;3*1H2 |
| Standard InChI Key | ZHAZHVYJQLBFNS-UHFFFAOYSA-N |
| Canonical SMILES | O.O.O.[Mo].[Mo] |
Introduction
Molybdenum Trioxide (MoO3_33)
Structural Characteristics
MoO crystallizes in an orthorhombic system (space group Pbnm) with lattice parameters , , and . Its structure comprises distorted MoO octahedra arranged in layered sheets, where each octahedron shares edges and corners to form a two-dimensional network (Figure 1) . A metastable β-phase (isostructural with WO) has also been reported, though it is less common .
Table 1: Crystallographic Data for MoO
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | Pbnm |
| Lattice Constants | , , |
| Cell Volume |
Synthesis and Purification
Industrial production of MoO involves roasting molybdenite (MoS) in air:
Laboratory methods include acidifying sodium molybdate with perchloric acid to yield the dihydrate (MoO·2HO), which dehydrates to the anhydrous form upon heating . Advanced techniques, such as pulsed wire discharge in O/Ar atmospheres, enable the synthesis of β-MoO nanowhiskers with dimensions averaging (length) and (width) .
Functional Applications
MoO serves as a precursor to molybdenum metal, crucial for high-strength alloys:
In energy technologies, amorphous MoO films annealed at exhibit a work function of , enhancing hole transport in polymer solar cells (PCE: 8.46%) . Catalytic applications include its role in acrylonitrile production via propene ammoxidation .
Molybdenum Dioxide (MoO2_22)
Structural and Electronic Properties
MoO adopts a monoclinic structure (space group P2/c) with Mo in the +4 oxidation state. It exhibits metallic conductivity due to delocalized d-electrons, making it suitable for electrochemical applications.
Synthesis Routes
MoO is typically synthesized by reducing MoO under hydrogen:
Alternative methods include hydrothermal reduction and chemical vapor deposition.
Comparative Analysis of MoO3_33 and MoO2_22
Table 2: Property Comparison of Molybdenum Oxides
| Property | MoO | MoO |
|---|---|---|
| Oxidation State | +6 | +4 |
| Crystal System | Orthorhombic | Monoclinic |
| Electrical Conductivity | Insulator | Metallic |
| Primary Applications | Catalysis, Solar Cells | Batteries, Sensors |
Recent Advances in Molybdenum Oxide Research
Nanostructured MoO3_33 for Optoelectronics
β-MoO nanowhiskers, synthesized via pulsed wire discharge, demonstrate superior catalytic activity compared to α-phase counterparts . These nanostructures enable efficient charge transport in thin-film devices, with TEM confirming phase purity and crystallinity .
Surface Engineering of MoO3_33 Films
Annealing peroxomolybdic acid precursors at yields p-MoO layers with minimal surface roughness (), critical for solar cell efficiency . Oxygen vacancy formation during annealing modulates work function, optimizing interfacial charge extraction .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume